REACTION_CXSMILES
|
C(OC([NH:8][CH:9]1[CH:17]=[CH:16][CH2:15][CH:14]2[CH:10]1[C:11](=O)[NH:12][C:13]2=O)=O)(C)(C)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>FC(F)(F)C(O)=O.O1CCCC1>[NH2:8][CH:9]1[CH:17]=[CH:16][CH2:15][CH:14]2[CH:10]1[CH2:11][NH:12][CH2:13]2 |f:1.2.3.4.5.6,8.9|
|
Name
|
4-tert.-butyloxycarbonylamino-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-isoindole
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1C2C(NC(C2CC=C1)=O)=O
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
34 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
34 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
166 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The trifluoroacetic acid is then distilled off at 10 mbar
|
Type
|
CUSTOM
|
Details
|
at 50° C
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then refluxed for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off with suction
|
Type
|
WASH
|
Details
|
washed with tetrahydrofuran
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled
|
Name
|
|
Type
|
|
Smiles
|
NC1C2CNCC2CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |